VU0431316 - 1620203-63-5

VU0431316

Catalog Number: EVT-286701
CAS Number: 1620203-63-5
Molecular Formula: C14H9ClN6O2
Molecular Weight: 328.71
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VU0431316 is a negative allosteric modulator of mGlu5 with activity in a mouse model of anxiety.
Synthesis Analysis

Methods and Technical Details

The synthesis of VU0431316 involves a multi-step process that primarily utilizes nucleophilic aromatic substitution reactions and coupling reactions. The general synthetic route includes:

  1. Starting Materials: The synthesis begins with commercially available 2,6-dichloropyrazine.
  2. Nucleophilic Aromatic Substitution: This reaction involves the introduction of hydroxypyridine derivatives, which are reacted under microwave-assisted conditions to form ether intermediates.
  3. Coupling Reactions: Subsequent Buchwald-Hartwig coupling reactions are employed to form the final product by linking the aryl ether moiety with the appropriate amine components .
Molecular Structure Analysis

Structure and Data

VU0431316 has a complex molecular structure characterized by its heteroaryl groups and an ether linkage. The molecular formula is C14H12ClN3OC_{14}H_{12}ClN_{3}O, with a molecular weight of approximately 275.72 g/mol. The structure features:

  • A pyrazine ring that contributes to its binding affinity.
  • An ether functional group, which enhances its solubility and bioavailability.
  • A pyrimidine moiety, which plays a crucial role in receptor interaction.

Crystallographic studies and computational modeling have provided insights into the three-dimensional conformation of VU0431316, affirming its fit within the allosteric site of mGlu5 .

Chemical Reactions Analysis

Reactions and Technical Details

VU0431316 undergoes various chemical reactions that are essential for its biological activity:

  1. Binding Interactions: As a negative allosteric modulator, VU0431316 binds to an allosteric site on mGlu5, inhibiting receptor activation by glutamate.
  2. Metabolism: In vivo studies indicate that VU0431316 is metabolized primarily through oxidative pathways, which can influence its pharmacokinetic properties such as half-life and clearance rates .
  3. Stability: The compound exhibits stability under physiological conditions but may undergo hydrolysis or oxidation depending on the environment.

These reactions are critical for understanding how VU0431316 functions at a molecular level and its potential therapeutic effects.

Mechanism of Action

Process and Data

The mechanism of action for VU0431316 involves:

  • Allosteric Modulation: By binding to the allosteric site on mGlu5, VU0431316 alters the receptor's conformation, reducing its response to glutamate without directly blocking the active site.
  • Signal Transduction Inhibition: This modulation leads to decreased intracellular calcium mobilization and reduced signaling through downstream pathways associated with anxiety and mood regulation .

Studies have shown that administration of VU0431316 in animal models results in anxiolytic-like effects, supporting its potential use in treating anxiety disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

VU0431316 exhibits several notable physical and chemical properties:

  • Solubility: It has moderate solubility in aqueous solutions, enhancing its bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but sensitive to extreme pH levels.
  • LogP Value: The lipophilicity of VU0431316 is indicated by its LogP value, which suggests favorable permeability across biological membranes.

These properties are crucial for evaluating the compound's suitability for pharmacological applications.

Applications

Scientific Uses

VU0431316 has significant potential applications in scientific research:

  • Neuroscience Research: It serves as a valuable tool compound for studying mGlu5 receptor functions and their roles in neuropsychiatric disorders.
  • Drug Development: Ongoing research aims to explore VU0431316's efficacy as a lead compound for developing new treatments for anxiety disorders.
  • Pharmacological Studies: Its unique mechanism of action provides insights into allosteric modulation as a therapeutic strategy in GPCR-targeted drug design .
Introduction to Metabotropic Glutamate Receptor 5 (mGlu5) and Allosteric Modulation

Metabotropic glutamate receptor 5 (mGlu5) belongs to the group I family of G protein-coupled glutamate receptors, which modulate synaptic transmission and neuronal plasticity throughout the central nervous system (CNS). Unlike ionotropic glutamate receptors that directly facilitate ion flow, mGlu5 activates intracellular signaling cascades via Gq-protein coupling, leading to phospholipase C activation, inositol trisphosphate production, and calcium mobilization [3]. This receptor's functional significance stems from its strategic localization at the post-synaptic density, where it physically and functionally interacts with NMDA receptors (NMDARs) through scaffolding proteins like Homer and Shank [3] [4]. This positioning enables mGlu5 to fine-tune excitatory neurotransmission and synaptic integration—processes fundamental to learning, memory, and emotional regulation.

Role of mGlu5 in Central Nervous System Function

mGlu5 exhibits a distinct neuroanatomical distribution that underpins its diverse physiological roles. PET imaging studies using radioligands like [¹¹C]ABP688 reveal highest receptor density in the hippocampus and striatum (putamen and caudate), moderate expression in the cerebral cortex, and lowest levels in the cerebellum [3]. This distribution aligns with mGlu5's involvement in several key CNS functions:

Table 1: Regional Distribution of mGlu5 in the Human Brain

Brain RegionRelative DensityFunctional Correlates
HippocampusHighest (100%)Memory formation, spatial processing
Putamen/CaudateHigh (90–95% of hippocampus)Motor control, reward pathways
Cerebral CortexModerate (85–90% of hippocampus)Executive function, emotional regulation
ThalamusLow (50–55% of hippocampus)Sensory relay, consciousness
CerebellumLowest (35% of hippocampus)Motor coordination, procedural learning

Beyond regional localization, mGlu5 operates through several integrative mechanisms:

  • NMDAR Modulation: Activation of mGlu5 potentiates NMDAR currents via protein kinase C (PKC)-dependent pathways and physical coupling through scaffolding proteins [3] [4]. Conversely, mGlu5 negative allosteric modulators (NAMs) reduce NMDAR hyperactivation, which is implicated in neuropsychiatric disorders.
  • Synaptic Plastic Regulation: Long-term potentiation (LTP) and depression (LTD) in hippocampal and cortical circuits require coordinated mGlu5 signaling for proper expression [3].
  • Glioma Communication: mGlu5 facilitates tumor proliferation in glioblastoma through calcium-dependent signaling pathways [3].

Table 2: Key mGlu5 Signaling Mechanisms and Functional Partners

Signaling MechanismKey Interacting PartnersBiological Outcome
Gq-Protein CouplingPLCβ, IP3 receptorsCalcium release, PKC activation
NMDAR ScaffoldingHomer, Shank, PSD-95Glutamate sensitivity, synaptic strength
MAPK Pathway ActivationERK1/2Gene expression, neuronal survival

Allosteric Modulation as a Therapeutic Strategy for Neurological Disorders

Orthosteric glutamate site agonists/antagonists face significant challenges due to conserved binding domains across glutamate receptors. Allosteric modulators target evolutionarily divergent transmembrane domains, enabling superior receptor subtype selectivity. Negative allosteric modulators (NAMs) like VU0431316 bind within the 7-transmembrane (7TM) bundle of mGlu5, inducing conformational changes that suppress receptor activation without blocking glutamate binding [1] [4]. This approach offers kinetic advantages:

  • Use-Dependent Inhibition: NAMs preferentially inhibit pathologically overactive receptors while preserving baseline signaling.
  • Spatial Specificity: Their activity is amplified in regions of excessive glutamate release.

Preclinical evidence supports mGlu5 NAMs across multiple neuropsychiatric domains:

  • Anxiety Disorders: The marble-burying test (validated with benzodiazepines) shows dose-dependent anxiolytic effects with mGlu5 NAMs [1] [4].
  • Substance Use Disorders: mGlu5 regulates mesolimbic dopamine release, and NAMs attenuate self-administration of nicotine, ethanol, and cocaine in rodents [3].
  • Depressive Phenotypes: Chronic stress models demonstrate elevated mGlu5 availability, reversible with NAM treatment [3].

VU0431316 exemplifies this therapeutic strategy, demonstrating robust efficacy in the mouse marble-burying assay—a model sensitive to both mGlu5 antagonists and established anxiolytics [1] [4].

Challenges in Developing Selective mGlu5 Ligands

Early mGlu5 NAMs like MPEP and MTEP contained disubstituted alkyne moieties that posed significant toxicological challenges. Pfizer's GRN-529, an alkyne-containing compound, induced biliary epithelial hyperplasia in primates due to glutathione conjugation at the alkyne group [4]. This highlighted metabolic vulnerabilities in this structural class. Additional hurdles included:

  • Receptor Subtype Selectivity: Achieving >100-fold selectivity over mGlu1 (the closest homolog) requires precise exploitation of transmembrane domain variations.
  • Blood-Brain Barrier Penetration: Balancing polar surface area and lipophilicity to ensure CNS exposure.
  • Metabolic Stability: Avoiding rapid clearance via cytochrome P450 or aldehyde oxidase pathways.

To circumvent these issues, Vanderbilt University researchers pursued non-alkyne chemotypes through functional high-throughput screening (HTS) of 160,000 compounds [4]. Initial hit compound 1 (aryl ether scaffold) was optimized through two parallel strategies: amide bond reversal and heterocyclic core replacement. The latter approach led to the discovery of pyrazine-based analogs, culminating in VU0431316 [1] [4].

Table 3: Structural Evolution of mGlu5 NAMs Overcoming Alkyne Limitations

CompoundCore StructuremGlu5 IC₅₀Key InnovationsLimitations
MPEPDisubstituted alkyne15 nMFirst in vivo tool compoundAlkyne-mediated hepatotoxicity
MTEPDisubstituted alkyne5.2 nMImproved potency/solubilityMetabolic activation risk
GRN-529Disubstituted alkyne27 nMClinical candidate for FXSBiliary hyperplasia in primates
VU0409106Reversed amide120 nMNon-alkyne; improved metabolic stabilityModerate bioavailability (F=43%)
VU0431316Pyrazine ether129 nMHeterocyclic core; no glutathione riskLimited aqueous solubility

SAR development for the pyrazine series revealed stringent structural requirements:

  • Pyrazine Core: Essential for potency (compound 21 IC₅₀ = 129 nM vs. pyrimidine 22 IC₅₀ >10,000 nM) [4].
  • 3-Chlorobenzamide: Critical for binding (unsubstituted analog 30 lost all activity) [4].
  • 5-Fluoropyridin-3-yl/Pyrimidin-5-yl Ethers: Optimal for DMPK properties (reduced cLogP) [4].

VU0431316 emerged as the lead candidate through systematic optimization, exhibiting a favorable DMPK profile with moderate clearance and good oral bioavailability in rats [1] [4]. Its non-alkyne structure directly addressed the toxicity liabilities plaguing earlier clinical candidates while maintaining nanomolar potency (IC₅₀ = 129 nM in rat mGlu5 calcium mobilization assays) [1] [4].

Table 4: Pharmacokinetic Profile of VU0431316 in Preclinical Models

ParameterValue (Rat)Significance
ClearanceModeratePredictable systemic exposure
Oral BioavailabilityGoodSuitable for once-daily dosing
Brain PenetrationNot reportedImplied by in vivo efficacy in anxiety model
Metabolic StabilityImprovedReduced CYP-mediated deactivation vs. alkynes

Comprehensive Compound List

Properties

CAS Number

1620203-63-5

Product Name

VU0431316

IUPAC Name

4-Chloro-pyridine-2-carboxylic acid [6-(pyrimidin-5-yloxy)-pyrazin-2-yl]-amide

Molecular Formula

C14H9ClN6O2

Molecular Weight

328.71

InChI

InChI=1S/C14H9ClN6O2/c15-9-1-2-19-11(3-9)14(22)21-12-6-16-7-13(20-12)23-10-4-17-8-18-5-10/h1-8H,(H,20,21,22)

InChI Key

UEUUWJVQGWZIJY-UHFFFAOYSA-N

SMILES

O=C(C1=NC=CC(Cl)=C1)NC2=NC(OC3=CN=CN=C3)=CN=C2

Solubility

Soluble in DMSO

Synonyms

VU0431316; VU-0431316; VU 0431316;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.